3-(2-hydroxyphenyl)-4-phenyl-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrazole core fused with phenyl and hydroxyphenyl groups. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves a multicomponent reaction strategy. One common method involves the reaction of chromeno[2,3-c]pyrrole-3,9-diones with hydrazine hydrate in dioxane. This reaction is carried out under mild conditions and is compatible with a wide range of substituents . The products can be easily isolated by crystallization without the need for chromatography.
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and hydroxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted phenyl derivatives.
Scientific Research Applications
3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.
Industry: The compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 3-(5-Chloro-2-hydroxy-4,6′-dimethylphenyl)-5-(3-hydroxyphenyl)-D2-pyrazoline
Uniqueness
Compared to similar compounds, 3-(2-HYDROXYPHENYL)-4-PHENYL-5-(2-PHENYLETHYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its specific substitution pattern and the presence of both phenyl and hydroxyphenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C25H21N3O2 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-phenyl-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H21N3O2/c29-20-14-8-7-13-19(20)22-21-23(27-26-22)25(30)28(16-15-17-9-3-1-4-10-17)24(21)18-11-5-2-6-12-18/h1-14,24,29H,15-16H2,(H,26,27) |
InChI Key |
XBEZHDSLNNPXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C3=C(C2=O)NN=C3C4=CC=CC=C4O)C5=CC=CC=C5 |
Origin of Product |
United States |
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